1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
Overview
Description
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C10H6ClF6N5 and its molecular weight is 345.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It’s worth noting that compounds with similar structures have shown submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine might interact with its targets in a similar manner, leading to the inhibition of essential bacterial enzymes.
Biochemical Pathways
The inhibition of bacterial phosphopantetheinyl transferases can attenuate secondary metabolism and thwart bacterial growth , indicating that this compound might affect similar pathways.
Pharmacokinetics
Similar compounds have been highlighted for their in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles .
Result of Action
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that this compound might have similar effects.
Action Environment
Chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli , suggesting that bacterial resistance mechanisms might influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction is significant as it can attenuate secondary metabolism and thwart bacterial growth. The compound’s ability to inhibit specific enzymes without affecting human orthologues makes it a promising candidate for antibacterial applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to possess antibacterial activity without causing rapid cytotoxic responses in human cells . This selective activity is crucial for developing therapeutic agents that target bacterial cells while minimizing harm to human cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits bacterial phosphopantetheinyl transferase by binding to the enzyme’s active site, thereby preventing the post-translational modification essential for bacterial cell viability . This inhibition disrupts bacterial metabolism and growth, making it an effective antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for sustained antibacterial activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism and identifying potential metabolic targets for therapeutic intervention.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF6N5/c1-18-8-20-7(10(15,16)17)21-22(8)6-5(11)2-4(3-19-6)9(12,13)14/h2-3H,1H3,(H,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFDNKZIZRXQOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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